molecular formula C10H16ClNO B11750975 [1-(3-Methoxyphenyl)ethyl](methyl)amine hydrochloride

[1-(3-Methoxyphenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B11750975
M. Wt: 201.69 g/mol
InChI Key: QMEQXEVLLHWKLT-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)ethylamine hydrochloride: is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a methoxy group attached to the phenyl ring and an ethylamine chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-methoxybenzaldehyde is converted to an amine group through reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(3-Methoxyphenyl)ethylamine.

Industrial Production Methods

In industrial settings, the production of 1-(3-Methoxyphenyl)ethylamine hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)ethylamine hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

1-(3-Methoxyphenyl)ethylamine hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors.

    Pathways Involved: It can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)ethylamine hydrochloride: can be compared with other similar compounds, such as:

    Phenethylamine: Lacks the methoxy group, resulting in different chemical and biological properties.

    Methoxyphenethylamine: Similar structure but may have different substitution patterns on the phenyl ring.

    Amphetamine: Contains a different substitution pattern, leading to distinct pharmacological effects.

The uniqueness of 1-(3-Methoxyphenyl)ethylamine hydrochloride lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)9-5-4-6-10(7-9)12-3;/h4-8,11H,1-3H3;1H

InChI Key

QMEQXEVLLHWKLT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC.Cl

Origin of Product

United States

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